![molecular formula C18H22ClF3N6O2S B2517178 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine CAS No. 2097938-09-3](/img/structure/B2517178.png)

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

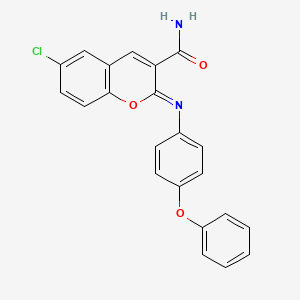

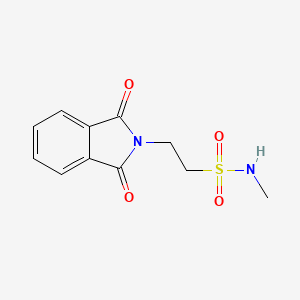

- The compound is a piperazine derivative with a pyridine ring substituted by a chloro group and a trifluoromethyl group.

- It also contains an imidazole moiety attached to the piperidine ring via a sulfonamide group.

Synthesis Analysis

- The synthetic route for this compound involves the selective functionalization of the pyridine ring and subsequent coupling with the imidazole-containing fragment.

- Detailed synthetic methods would require reviewing relevant literature.

Molecular Structure Analysis

- The molecular formula is C₁₇H₁₈ClF₃N₆O₂.

- The compound consists of a piperazine core, a pyridine ring, and an imidazole group.

Chemical Reactions Analysis

- The compound may undergo various reactions typical for piperazines, pyridines, and imidazoles.

- Specific reactions would depend on the functional groups present.

Physical And Chemical Properties Analysis

- The compound is a solid with a melting point of 23-27°C.

- It is soluble in water and other polar solvents.

- Safety information indicates it is toxic if ingested or inhaled.

Scientific Research Applications

Antimicrobial and Antimalarial Activity

Compounds containing piperazine and imidazole moieties, similar to the one , have been synthesized and evaluated for their antimicrobial properties against a range of bacterial and fungal species. Additionally, some derivatives have shown antimalarial activity, highlighting their potential in developing treatments for infectious diseases (Bhatt, Kant, & Singh, 2016).

Industrial Applications

In the context of industrial applications, certain derivatives have been utilized as additives in the electrolytic coloring of anodized aluminum. Their roles include influencing the throwing power and resistance to atmospheric oxidation, which are critical parameters in enhancing the durability and aesthetic appeal of anodized aluminum products (Moshohoritou, Tsangaraki-Kaplanoglou, & Kotsira, 1994).

Antidiabetic Potential

Research into the antidiabetic properties of triazolo-pyridazine-6-yl-substituted piperazines has revealed significant Dipeptidyl peptidase-4 (DPP-4) inhibition potentials. This enzyme plays a key role in glucose metabolism, making these compounds promising candidates for the development of new antidiabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).

Anticancer Research

Compounds with a similar chemical backbone have been synthesized and tested for their antiproliferative effects against various human cancer cell lines. This research is vital for the discovery of new chemotherapeutic agents and understanding the molecular mechanisms underlying cancer cell proliferation (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).

Cognitive Enhancement

Derivatives of imidazo[4,5-b]pyridines have been explored for their cognition-enhancing properties. These compounds interact with the 5-HT6 receptor, a known target for improving cognitive function. Such research offers potential pathways for treating cognitive deficits associated with neurological disorders (Vanda et al., 2018).

Safety And Hazards

- The compound poses risks associated with acute toxicity, skin and eye irritation, and respiratory effects.

- Proper handling and protective measures are essential.

Future Directions

- Investigate potential therapeutic applications based on its structure and properties.

- Explore its interactions with biological targets.

properties

IUPAC Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazol-5-ylsulfonyl)piperidin-4-yl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22ClF3N6O2S/c19-15-9-13(18(20,21)22)10-24-17(15)27-7-5-26(6-8-27)14-1-3-28(4-2-14)31(29,30)16-11-23-12-25-16/h9-12,14H,1-8H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKDLDKTEXNCNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)S(=O)(=O)C4=CN=CN4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22ClF3N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}glycine](/img/structure/B2517099.png)

![1-[(6-Hydrazinopyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2517107.png)

![4-methyl-N-[3-(2-methylpyrimidin-4-yl)phenyl]-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide](/img/structure/B2517110.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

![2-(3'-(3-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2517115.png)